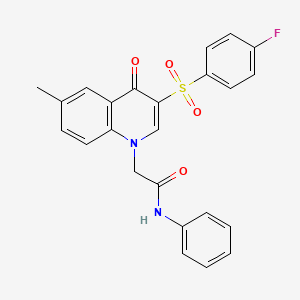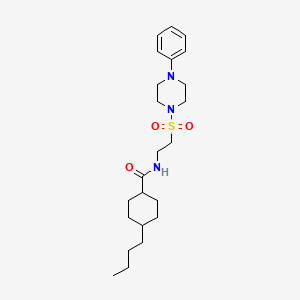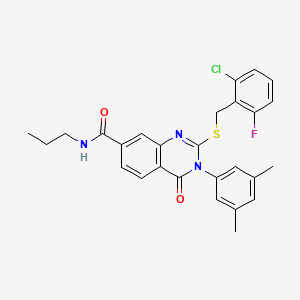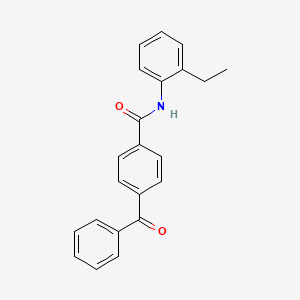
2-(3-((4-fluorophenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(3-((4-fluorophenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide” is a complex organic molecule that contains several functional groups. These include a sulfonyl group attached to a fluorophenyl group, a quinolinone group, and an acetamide group attached to a phenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the sulfonyl group could be introduced via a sulfonation reaction, and the quinolinone group could be formed via a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The fluorophenyl group would likely contribute to the compound’s polarity, and the quinolinone and acetamide groups could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the sulfonyl group could potentially be reduced to a sulfide, and the quinolinone group could potentially undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the sulfonyl and acetamide groups could potentially make the compound quite polar, affecting its solubility in various solvents .Applications De Recherche Scientifique
Anticancer Activity
Sulfonamide derivatives, including structures similar to the compound , have been investigated for their cytotoxic activity against cancer cell lines. For instance, novel sulfonamide derivatives have been synthesized and evaluated in vitro for their anticancer activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. Among these, specific compounds demonstrated potent activity against breast cancer cell lines, highlighting the potential of sulfonamide derivatives in anticancer therapy (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Inhibitory Effects on Enzymes
The compound and its derivatives have been studied for their ability to inhibit specific enzymes. For example, 3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines, which share a structural resemblance, are highly potent and selective inhibitors of phenylethanolamine N-methyltransferase (PNMT). These compounds, through molecular modeling and SAR studies, have shown significant inhibitory potency, suggesting potential applications in managing diseases related to PNMT activity (Grunewald, Seim, Regier, Martin, Gee, Drinkwater, & Criscione, 2006).
Fluorescent Probes and Sensors
Some derivatives have been utilized in developing fluorescent probes for detecting specific substances. A novel two-photon fluorescent probe based on the structure has been constructed for detecting DTT (1, 4-dithiothreitol), showcasing rapid response and satisfactory selectivity. Such probes are crucial in biological, biochemical, and biomedical research, indicating the compound's utility in developing sensitive detection methods (Sun, Xia, Huang, Gu, & Wang, 2018).
Antimicrobial Activity
Research has also explored the antimicrobial potential of derivatives, with certain compounds showing significant activity against bacterial and fungal strains. This highlights the compound's relevance in discovering new antimicrobial agents, especially in the context of increasing antibiotic resistance (Janakiramudu, Rao, Srikanth, Madhusudhana, Murthy, Devamma, Chalapathi, & Raju, 2017).
Orientations Futures
Propriétés
IUPAC Name |
2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O4S/c1-16-7-12-21-20(13-16)24(29)22(32(30,31)19-10-8-17(25)9-11-19)14-27(21)15-23(28)26-18-5-3-2-4-6-18/h2-14H,15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFLRSNKPCHJFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-methylphenyl)-1-{[3-(propan-2-yloxy)phenyl]methyl}-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one](/img/structure/B2572650.png)
![2,4-dimethyl-5-[methyl(methylsulfonyl)amino]-N-propan-2-ylbenzenesulfonamide](/img/structure/B2572652.png)

![N-[2-[(4-amino-1,2,4-triazol-3-yl)sulfanyl]cyclohexyl]-4-chlorobenzenesulfonamide](/img/structure/B2572656.png)

![N-(3-(methylthio)phenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2572660.png)
![4-chloro-1-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2572661.png)

![3-{[(2,6-dichlorobenzoyl)oxy]imino}-1-(2,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2572665.png)

![3-[(3-Cyclopropyl-2,5-dioxoimidazolidin-1-yl)methyl]benzenesulfonyl fluoride](/img/structure/B2572667.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-nitrothiazol-2-yl)acetamide](/img/structure/B2572670.png)
